Cas no 2248261-76-7 (4-Aminoadamantane-1,3-diol hydrochloride)

4-Aminoadamantane-1,3-diol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-aminoadamantane-1,3-diol hydrochloride
- 2248261-76-7
- EN300-6488372
- 4-aminoadamantane-1,3-diol;hydrochloride
- 4-Aminoadamantane-1,3-diol hydrochloride
-
- インチ: 1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H
- InChIKey: NZXWXXMBSIJQIB-UHFFFAOYSA-N
- ほほえんだ: Cl.OC12CC3CC(CC(C3)(C1)O)C2N
計算された属性
- せいみつぶんしりょう: 219.1026065g/mol
- どういたいしつりょう: 219.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
4-Aminoadamantane-1,3-diol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028PBO-250mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 250mg |
$3445.00 | 2025-02-16 | |
1PlusChem | 1P028P3C-50mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 50mg |
$1510.00 | 2024-05-25 | |
Aaron | AR028PBO-1g |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 1g |
$6933.00 | 2025-02-16 | |
1PlusChem | 1P028P3C-100mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 100mg |
$2217.00 | 2024-05-25 | |
1PlusChem | 1P028P3C-250mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 250mg |
$3136.00 | 2024-05-25 | |
Enamine | EN300-6488372-0.05g |
4-aminoadamantane-1,3-diol hydrochloride |
2248261-76-7 | 95.0% | 0.05g |
$1171.0 | 2025-03-15 | |
Aaron | AR028PBO-100mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 100mg |
$2422.00 | 2025-03-12 | |
Aaron | AR028PBO-50mg |
4-aminoadamantane-1,3-diolhydrochloride |
2248261-76-7 | 95% | 50mg |
$1636.00 | 2025-03-12 | |
Enamine | EN300-6488372-1.0g |
4-aminoadamantane-1,3-diol hydrochloride |
2248261-76-7 | 95.0% | 1.0g |
$5024.0 | 2025-03-15 | |
Enamine | EN300-6488372-0.5g |
4-aminoadamantane-1,3-diol hydrochloride |
2248261-76-7 | 95.0% | 0.5g |
$3919.0 | 2025-03-15 |
4-Aminoadamantane-1,3-diol hydrochloride 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
4-Aminoadamantane-1,3-diol hydrochlorideに関する追加情報
Exploring 4-Aminoadamantane-1,3-diol Hydrochloride (CAS 2248261-76-7): A Versatile Compound with Emerging Applications
In the realm of specialized organic compounds, 4-Aminoadamantane-1,3-diol hydrochloride (CAS 2248261-76-7) has garnered significant attention for its unique structural properties and potential applications. This adamantane derivative combines the rigid adamantane backbone with functional hydroxyl and amino groups, making it a valuable intermediate in pharmaceutical research and material science. The hydrochloride salt form enhances its stability and solubility, addressing key challenges in formulation development.
Recent studies highlight the compound's role in neurological research, particularly in modulating membrane-associated proteins. Researchers are investigating its potential to influence ion channel activity, a hot topic in neurodegenerative disease studies. The adamantane moiety, shared with clinically approved drugs like amantadine, suggests possible applications in central nervous system (CNS) targeting formulations—a trending focus area in drug delivery optimization.
The synthesis of 4-Aminoadamantane-1,3-diol hydrochloride involves sophisticated stereoselective reactions to control the spatial arrangement of its functional groups. This precision is crucial because the 1,3-diol configuration significantly impacts molecular interactions—a fact emphasized in recent publications about structure-activity relationships (SAR). Pharmaceutical chemists particularly value this compound for developing conformationally restricted analogs of bioactive molecules, an approach gaining traction in medicinal chemistry circles.
From a material science perspective, the compound's rigid structure offers advantages in designing molecular scaffolds for advanced polymers. Its ability to introduce both hydrogen bond donors and acceptors makes it interesting for developing supramolecular architectures—a field experiencing rapid growth due to applications in drug delivery systems and nanotechnology. These aspects align with current searches for "smart materials in biomedical engineering" and "bioactive polymer design."
Analytical characterization of CAS 2248261-76-7 typically employs HPLC-MS and NMR spectroscopy, with particular attention to its hydrochloride salt purity. Quality control protocols must account for potential diastereomer formation during synthesis—a technical consideration frequently discussed in process chemistry forums. The compound's crystalline properties have also become a subject of interest for X-ray diffraction studies examining molecular packing patterns.
In pharmacological screening, preliminary data suggests the compound may influence cellular permeability through its amphiphilic character. This has sparked investigations into its potential as a bioavailability enhancer—a highly searched topic in pharmaceutical development circles. However, researchers emphasize the need for comprehensive ADMET studies to fully evaluate its drug-like properties, reflecting the industry's growing focus on translational research methodologies.
The commercial availability of 4-Aminoadamantane-1,3-diol hydrochloride remains limited to specialized suppliers, reflecting both its synthetic complexity and niche applications. Current market analyses indicate rising demand for such high-value intermediates, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. This trend correlates with increasing searches for "custom synthesis building blocks" and "pharmaceutical intermediates sourcing."
Environmental and green chemistry considerations are shaping modern approaches to producing CAS 2248261-76-7. Recent patents disclose improved synthetic routes emphasizing atom economy and reduced organic solvent use—topics frequently appearing in process optimization literature. These developments respond to the pharmaceutical industry's push toward sustainable manufacturing practices, a major focus in current regulatory science discussions.
Looking forward, the scientific community anticipates expanded applications for 4-Aminoadamantane-1,3-diol hydrochloride in bioconjugation chemistry and targeted therapy development. Its structural features make it a candidate for creating bifunctional linkers in antibody-drug conjugates (ADCs)—an area experiencing explosive growth. These prospects align with trending searches for "next-generation therapeutic platforms" and "precision medicine technologies," positioning this compound at the intersection of multiple cutting-edge research domains.
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